molecular formula C14H19N7O2 B5760227 6-{[4-(DIMETHYLAMINO)-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL

6-{[4-(DIMETHYLAMINO)-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL

Cat. No.: B5760227
M. Wt: 317.35 g/mol
InChI Key: QZGFAPJNGIPXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[4-(DIMETHYLAMINO)-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL is a complex organic compound that belongs to the class of triazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(DIMETHYLAMINO)-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with dimethylamine and piperidine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the dimethylamino and piperidino groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

6-{[4-(DIMETHYLAMINO)-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazine ring .

Scientific Research Applications

6-{[4-(DIMETHYLAMINO)-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[4-(DIMETHYLAMINO)-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like depression and anxiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[4-(DIMETHYLAMINO)-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dimethylamino and piperidino groups on the triazine ring enhances its reactivity and potential for further functionalization .

Properties

IUPAC Name

3-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7O2/c1-20(2)12-15-13(21-8-4-3-5-9-21)17-14(16-12)23-11-7-6-10(22)18-19-11/h6-7H,3-5,8-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGFAPJNGIPXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)OC3=NNC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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